

An In-Depth Technical Guide to the Chemical Structure of Wilforgine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wilforgine (Standard)

Cat. No.: B1255582

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforgine is a complex sesquiterpenoid pyridine alkaloid isolated from the roots of *Tripterygium wilfordii*, a plant used in traditional Chinese medicine.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure of Wilforgine, including its key identifiers, spectral data, and its role in relevant signaling pathways. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

Wilforgine is characterized by a highly oxygenated dihydro- β -agarofuran sesquiterpenoid core linked to a substituted nicotinic acid moiety, forming a macrocyclic structure.^{[4][5]}

Table 1: Chemical Identifiers for Wilforgine

Identifier	Value
IUPAC Name	[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0 ¹ , ²¹ .0 ³ , ²⁴ .0 ⁷ , ¹²]hexacos-7(12),8,10-trien-19-yl] furan-3-carboxylate
SMILES String	<chem>C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4--INVALID-LINK--C)O3)(C)O)OC(=O)C)OC(=O)C)C(=O)OC)COC(=O)C)OC(=O)C">C@HOC(=O)C)C</chem>
InChI Key	QFIYSPKZWOALMZ-GTVWHPQGSA-N
Molecular Formula	C ₄₁ H ₄₇ NO ₁₉
CAS Number	37239-47-7

Spectroscopic Data

The structural elucidation of Wilforgine has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Mass Spectrometry

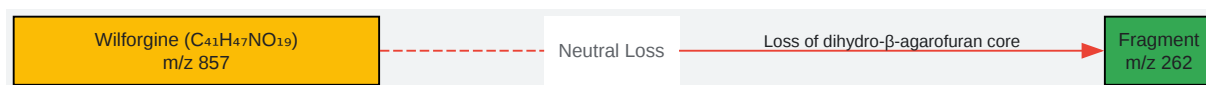
High-resolution mass spectrometry has been crucial in determining the elemental composition and fragmentation pattern of Wilforgine.

Table 2: Mass Spectrometry Data for Wilforgine

Parameter	Value
Molecular Weight	857.8 g/mol
Exact Mass	857.27422827 Da
Major Fragment Ions (m/z)	262

Note: A comprehensive table of all fragment ions is not readily available in the public domain.

The fragmentation of Wilforgine in mass spectrometry provides valuable structural information. A proposed fragmentation pathway is visualized below.



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Figure 1: Proposed Mass Spectrometry Fragmentation of Wilforgine

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D and 2D NMR techniques such as COSY, HSQC, and HMBC have been instrumental in the structural elucidation of Wilforgine and related sesquiterpene pyridine alkaloids, a complete and detailed table of ¹H and ¹³C NMR chemical shifts for Wilforgine is not readily available in the reviewed literature.^{[5][7][8][9][10]} The complexity of the molecule and severe peak overlap in 1D NMR spectra often necessitate advanced techniques like band-selective HSQC for the analysis of this class of compounds.^{[7][8]}

X-ray Crystallography

As of the latest available data, there are no published reports on the single-crystal X-ray diffraction analysis of Wilforgine. Consequently, precise quantitative data on bond lengths and bond angles are not available.

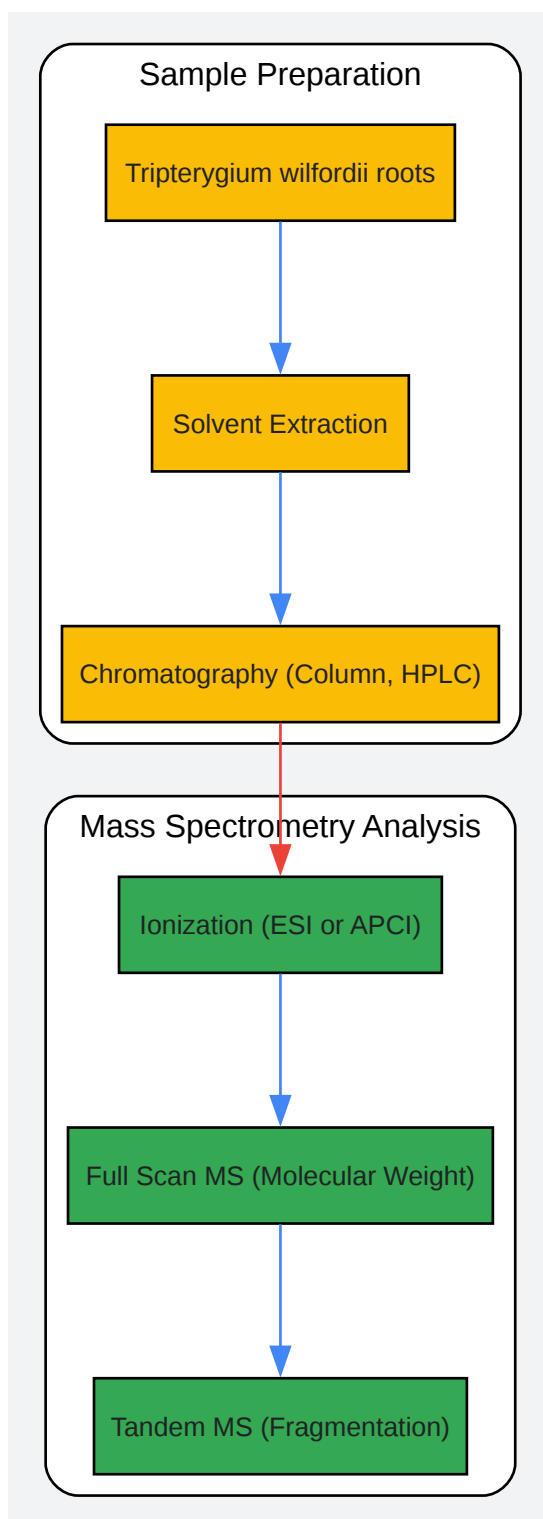
Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and structural elucidation of Wilforgine are not explicitly provided in the available literature. However, general methodologies for the analysis of sesquiterpene pyridine alkaloids from *Tripterygium* species can be summarized.

General Protocol for Mass Spectrometry Analysis

- Sample Preparation: Extraction of alkaloids from plant material, followed by purification using chromatographic techniques such as column chromatography and HPLC.^{[11][12]}

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer, is typically used.[\[11\]](#)[\[13\]](#)
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed.[\[12\]](#)[\[13\]](#)
- Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired to determine the molecular weight and fragmentation patterns.[\[11\]](#)



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Figure 2: General Workflow for Mass Spectrometry Analysis

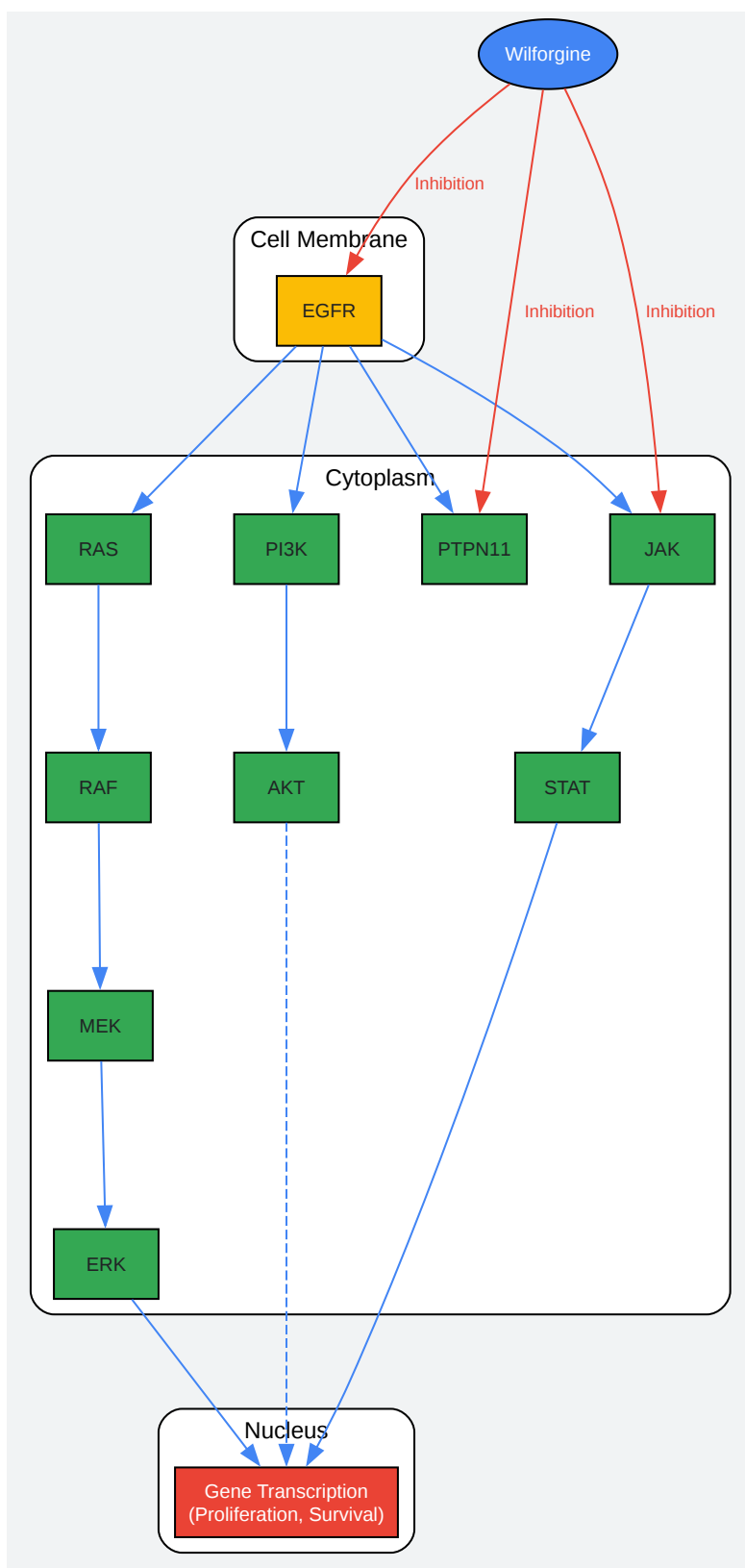
General Protocol for NMR Spectroscopy Analysis

- **Sample Preparation:** A purified sample of the alkaloid is dissolved in a deuterated solvent (e.g., CDCl_3).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.^[9]
- **Data Acquisition:** A suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish through-bond and through-space correlations between protons and carbons.^[6]
- **Data Analysis:** The spectral data are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the molecule.^[10]

Signaling Pathway Involvement

Recent studies have indicated that Wilforgine, as a constituent of *Tripterygium wilfordii* polyglycosides, is involved in the inhibition of the PTPN11/EGFR/JAK signaling pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

The proposed mechanism involves the binding of Wilforgine to key proteins in this pathway, leading to a downstream inhibitory effect.



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Figure 3: Inhibition of the PTPN11/EGFR/JAK Signaling Pathway by Wilforgine

Conclusion

Wilforgine possesses a highly complex and stereochemically rich structure that has been primarily elucidated through modern spectroscopic techniques. While a significant amount of structural information is available, a complete set of quantitative data from NMR and X-ray crystallography remains to be published. The emerging understanding of its interaction with key signaling pathways, such as the PTPN11/EGFR/JAK pathway, opens new avenues for research into its pharmacological effects and potential therapeutic applications. This guide serves as a foundational resource for scientists working with this intriguing natural product.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Wilforgine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255582#understanding-the-chemical-structure-of-wilforgine]

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